![molecular formula C7H2BrClFNS B2826746 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole CAS No. 1956325-14-6](/img/structure/B2826746.png)

5-Bromo-2-chloro-6-fluorobenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

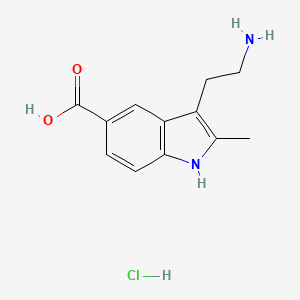

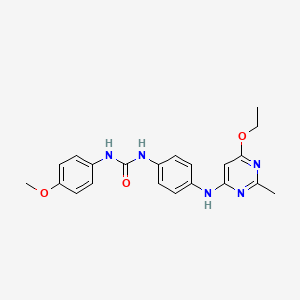

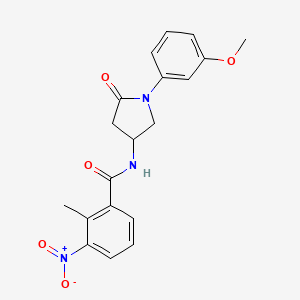

5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2BrClFNS . It has an average mass of 266.518 Da and a monoisotopic mass of 264.876373 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole core with bromo, chloro, and fluoro substituents. The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.52 . Further physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用

Chemical Synthesis and Reactivity

Research into the chemical properties and reactivity of halogenated benzo[d]thiazoles, including compounds similar to 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole, has revealed their potential as intermediates in the synthesis of pharmacologically active compounds. For instance, Chapman, Clarke, and Sawhney (1968) discussed the preparation of halogenobenzo[b]thiophens through cyclization processes, highlighting the chemical versatility of these compounds in forming pharmacologically relevant structures (Chapman, Clarke, & Sawhney, 1968). Similarly, Sahoo et al. (2012) demonstrated the regioselective intramolecular arylthiolations facilitated by copper and palladium catalysts, showcasing the compounds' utility in constructing complex heterocycles (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using halogenated benzo[d]thiazoles as starting materials has been explored for developing novel chemical entities with potential biological activities. Bhat and Holla (2004) reported the synthesis of 1,2,4-triazolo[3,4-b]thiazole derivatives through a novel multi-component reaction, indicating the role of these compounds in creating antimicrobial agents (Bhat & Holla, 2004).

Catalysis and Reaction Mechanisms

Investigations into the catalytic applications and reaction mechanisms involving halogenated benzo[d]thiazoles have provided insights into their chemical behavior and potential industrial applications. For example, research by Mongin and Schlosser (1996) on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes demonstrated the precise control achievable in chemical reactions involving these compounds, which is crucial for synthesizing complex organic molecules (Mongin & Schlosser, 1996).

Biological Activities and Drug Development

While excluding specific details on drug use and side effects, it's worth noting that research into the biological activities of halogenated benzo[d]thiazoles has been a significant area of interest. Studies have explored their potential as antimicrobial, anticancer, and antiviral agents, highlighting the broad spectrum of biological activities these compounds might exhibit. For instance, Hammam et al. (2005) focused on the synthesis of fluoro substituted benzo[b]pyrans, related to the benzo[d]thiazole structure, for their anti-lung cancer activity, demonstrating the therapeutic potential of these compounds (Hammam, El-Salam, Mohamed, & Hafez, 2005).

将来の方向性

The future directions for research on 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole could include further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interest in benzothiazole derivatives as quorum sensing inhibitors , it would be particularly interesting to investigate whether this compound shares this activity.

作用機序

Target of Action

The primary target of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . This results in a disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of bacteria, which they use to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors .

Result of Action

The inhibition of the lasB quorum sensing system by this compound leads to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This could potentially reduce the pathogenicity of the bacteria .

Action Environment

The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors , so changes in these factors could potentially affect the compound’s action, efficacy, and stability.

特性

IUPAC Name |

5-bromo-2-chloro-6-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGNSXRGBXCRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)SC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)

![2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2826685.png)